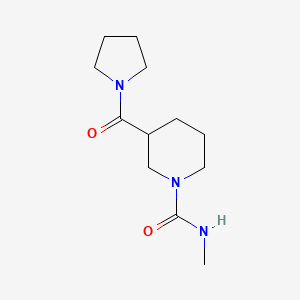![molecular formula C20H22N4OS B6752580 [1-(2-Methylphenyl)pyrazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6752580.png)
[1-(2-Methylphenyl)pyrazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methylphenyl)pyrazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methylphenyl)pyrazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Methylphenyl)pyrazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [1-(2-Methylphenyl)pyrazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Methylphenyl)pyrazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone: shares structural similarities with other compounds containing pyrazole, thiazole, and piperidine rings.
4-Methoxyphenethylamine: This compound is used in the synthesis of other organic compounds and shares some structural features with the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-(2-methylphenyl)pyrazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-7-3-4-8-17(14)24-12-16(11-21-24)20(25)23-10-6-5-9-18(23)19-22-15(2)13-26-19/h3-4,7-8,11-13,18H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEPHEIOBLWMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCCCC3C4=NC(=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B6752498.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B6752505.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]aniline](/img/structure/B6752519.png)


![N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6752536.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6752544.png)
![N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6752553.png)
![N-[2-[cyclopentyl(methyl)amino]ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6752554.png)
![N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6752572.png)
![4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6752574.png)
![1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B6752600.png)
![4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B6752603.png)
![(2-Cyclopropylpyrimidin-4-yl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6752605.png)
